molecular formula C14H16N2O B5258735 N-2-naphthyl-N'-propylurea

N-2-naphthyl-N'-propylurea

Cat. No.: B5258735
M. Wt: 228.29 g/mol
InChI Key: CIUSBWFBIHLXNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate or carbamoyl chloride with an amine . In the case of naphthyl-containing compounds, they can be produced by distillation and fractionation of petroleum or coal tar . However, specific synthesis methods for “N-2-naphthyl-N’-propylurea” are not found in the available resources.


Molecular Structure Analysis

The molecular structure of “N-2-naphthyl-N’-propylurea” is not explicitly provided in the available resources. However, based on its name, it likely contains a naphthyl group and a propylurea group .


Chemical Reactions Analysis

Specific chemical reactions involving “N-2-naphthyl-N’-propylurea” are not found in the available resources. However, naphthalene derivatives are known to participate in various organic reactions due to their electron-rich aromatic framework .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-2-naphthyl-N’-propylurea” are not explicitly provided in the available resources. However, properties of similar compounds, such as N-propylurea, include a molecular weight of 102.135 Da, and various calculated properties such as a boiling point of 467.49 K and a melting point of 320.69 K .

Safety and Hazards

Specific safety and hazard information for “N-2-naphthyl-N’-propylurea” is not available in the resources. However, naphthalene and its derivatives can be hazardous. For example, 2-naphthol is considered hazardous by the 2012 OSHA Hazard Communication Standard, with potential for acute oral toxicity, acute inhalation toxicity, and specific target organ toxicity .

Properties

IUPAC Name

1-naphthalen-2-yl-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-9-15-14(17)16-13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUSBWFBIHLXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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